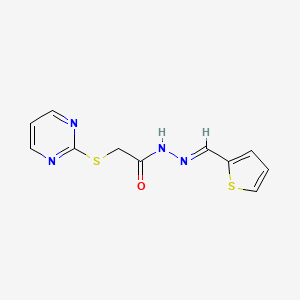![molecular formula C23H34N4 B5516421 4-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-1,2-dimethylpiperazine](/img/structure/B5516421.png)
4-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-1,2-dimethylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The chemical compound is a complex organic molecule featuring a piperazine core and various functional groups. It's a part of the broader family of pyrazole derivatives, which are known for their diverse chemical and physical properties.
Synthesis Analysis
Although there isn't a direct study on the synthesis of this exact compound, similar compounds have been synthesized through various methods. For instance, Karczmarzyk and Malinka (2004) studied the crystal and molecular structures of related isothiazolopyridine derivatives, suggesting that similar synthetic routes might be applicable (Karczmarzyk & Malinka, 2004).
Molecular Structure Analysis
The molecular structure of such compounds is often determined using X-ray crystallography. For instance, Hayvalı et al. (2010) used this technique for similar pyrazole derivatives, providing insights into the molecular conformation and crystal packing (Hayvalı et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving pyrazole derivatives can vary based on the substituents attached to the core structure. Studies like that of Rodinovskaya et al. (2003) offer insights into the reactivity of such compounds, especially when interacting with other pyridinyl groups (Rodinovskaya et al., 2003).
Physical Properties Analysis
The physical properties of such compounds are closely tied to their molecular structure. Crystallographic studies provide valuable data on melting points, solubility, and crystallinity, as seen in the works of Kariuki et al. (2021) and others (Kariuki et al., 2021).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and chemical stability, can be inferred from structural analysis and reactivity studies. For instance, the study of cyclohexylamine reactions with similar compounds by Hernandez et al. (2015) sheds light on potential reaction pathways and chemical behaviors (Hernandez et al., 2015).
Wissenschaftliche Forschungsanwendungen
Cyclization Reactions
Cyclization of aryl-, aroyl-, and (4,6-dimethylpyrimidin-2-yl)cyanamides with various compounds leads to the creation of derivatives with potential applications in medicinal chemistry due to their complex structures and potential biological activities (Shikhaliev et al., 2008).
Corrosion Inhibitors
Theoretical studies of bipyrazolic-type organic compounds reveal their potential as corrosion inhibitors, highlighting the role of electronic properties in their efficiency. Such studies are crucial for developing new materials that can protect against corrosion in industrial applications (Wang et al., 2006).
Antimicrobial Activities
New classes of compounds combining pyrazolinone/pyrazole and benzothiazole moieties have been synthesized and evaluated for their in vitro antimicrobial activity. These findings are significant for developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Amir et al., 2012).
Antileukemic Activity
Research into 4-triazenopyrazole derivatives has shown promising in vitro antileukemic activity against certain cancer cell lines, demonstrating the potential of such compounds in cancer treatment strategies (Daidone et al., 2004).
Eigenschaften
IUPAC Name |
4-[[3-(4-cyclohexylphenyl)-1-methylpyrazol-4-yl]methyl]-1,2-dimethylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N4/c1-18-15-27(14-13-25(18)2)17-22-16-26(3)24-23(22)21-11-9-20(10-12-21)19-7-5-4-6-8-19/h9-12,16,18-19H,4-8,13-15,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INDZPRDCWXCUPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C)CC2=CN(N=C2C3=CC=C(C=C3)C4CCCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 4-nitrobenzoate](/img/structure/B5516343.png)

![{4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B5516364.png)
![1-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}-2-naphthol](/img/structure/B5516367.png)
![2-isopropyl-9-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5516369.png)


![2-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]acetamide](/img/structure/B5516396.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B5516401.png)
![2-({[(2S)-2-amino-2-cyclohexylacetyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide hydrochloride](/img/structure/B5516409.png)
![N-cyclohexyl-4-[(diethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5516417.png)
![1-[2-(1H-indol-3-yl)-1-methylethyl]-5-oxo-3-pyrrolidinecarboxylic acid](/img/structure/B5516419.png)
![2-(2-methoxyethyl)-8-(6-methyl-4-quinolinyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5516442.png)
![1-acetyl-3-[(4-methoxyphenyl)diazenyl]-1H-indole](/img/structure/B5516450.png)